molecular formula C9H10FNO2 B13672980 Ethyl 5-fluoro-6-methylpicolinate

Ethyl 5-fluoro-6-methylpicolinate

Cat. No.: B13672980
M. Wt: 183.18 g/mol
InChI Key: YOSQWAVCFOCQGD-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-6-methylpicolinate is a fluorinated pyridine derivative with a molecular formula of C₉H₁₀FNO₂ and a molar mass of 199.18 g/mol. This compound features a pyridine ring substituted with a fluorine atom at position 5, a methyl group at position 6, and an ethyl ester moiety at position 2. It serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing fluorine group, which enhances stability and modulates reactivity in substitution reactions .

Key applications include its role in synthesizing receptor modulators, kinase inhibitors, and bioactive molecules. For example, fluorinated picolinates are often leveraged in drug discovery for their improved metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

ethyl 5-fluoro-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-3-13-9(12)8-5-4-7(10)6(2)11-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSQWAVCFOCQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-6-methylpicolinate typically involves the esterification of 5-fluoro-6-methylpicolinic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory synthesis. These processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-6-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-fluoro-6-methylpicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine content.

    Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-6-methylpicolinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Group Modifications

  • Ester Group Variations : Replacing the ethyl ester (COOEt) with a methyl ester (COOMe), as in mthis compound, reduces lipophilicity and increases solubility in aqueous media. This impacts pharmacokinetic profiles, making methyl esters more suitable for formulations requiring rapid dissolution .
  • Carboxylic Acid vs. Ester : 5-Fluoro-3-methylpicolinic acid lacks the ester group, instead featuring a carboxylic acid (COOH). This increases polarity and acidity (pKa ~2.5–3.5), enabling interactions with metal ions or basic residues in enzyme active sites .

Halogen Substitution Effects

  • Fluorine vs. Chlorine : Ethyl 6-chloro-5-methylpicolinate replaces fluorine with chlorine at position 5. Chlorine’s larger atomic radius and stronger electron-withdrawing effect enhance electrophilicity, favoring nucleophilic aromatic substitution reactions. However, chlorine may increase toxicity risks compared to fluorine .

Aromatic and Steric Modifications

  • Bulkier Substituents: Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate incorporates a dichlorophenyl group and methoxy substituent.

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